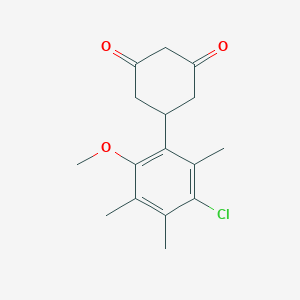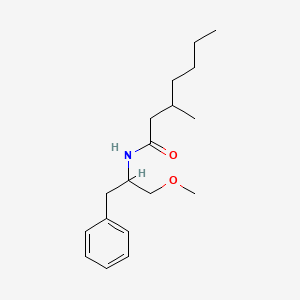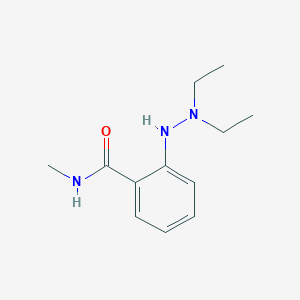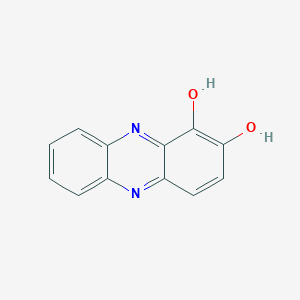
5,10-Dihydrophenazine-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dihydrophenazine-1,2-dione is a member of the phenazine family, characterized by its nitrogen-containing heterocyclic structure. This compound is notable for its applications in various fields, including organic electronics and battery technology, due to its unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,10-Dihydrophenazine-1,2-dione can be synthesized through a one-pot reaction involving catechol and a 1,2-diaminoaryl compound. This reaction typically requires one of the reactants to be in at least 50% molar stoichiometric excess . The reaction conditions are commercially viable and yield high amounts of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar one-pot reactions. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 5,10-Dihydrophenazine-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique electronic structure, which allows for easy electron transfer.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Various nucleophiles can be used to substitute hydrogen atoms in the phenazine ring.
Major Products: The major products formed from these reactions include substituted phenazines and other derivatives that retain the core phenazine structure .
Scientific Research Applications
5,10-Dihydrophenazine-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Acts as a bacterial xenobiotic metabolite, playing a role in microbial metabolism.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of organic cathode materials for rechargeable batteries, offering high capacity and stability
Mechanism of Action
The mechanism of action of 5,10-Dihydrophenazine-1,2-dione involves its redox activity. The compound can undergo electron transfer reactions, which are crucial for its function in various applications. In biological systems, it acts as a redox-active molecule, influencing cellular processes through its ability to accept and donate electrons .
Comparison with Similar Compounds
Phenazine: The parent compound of 5,10-Dihydrophenazine-1,2-dione, known for its broad-spectrum antibiotic properties.
5,10-Dialkyl-5,10-dihydrophenazines: These derivatives are used in electrochromic systems and as dyes.
2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone: Used in zinc batteries due to its enhanced electrical conductivity.
Uniqueness: this compound stands out due to its specific electronic properties, making it highly suitable for applications in organic electronics and energy storage systems. Its ability to undergo various chemical reactions also adds to its versatility in scientific research and industrial applications .
Properties
CAS No. |
856993-35-6 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
phenazine-1,2-diol |
InChI |
InChI=1S/C12H8N2O2/c15-10-6-5-9-11(12(10)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H |
InChI Key |
VSFGGPAWSZWOTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
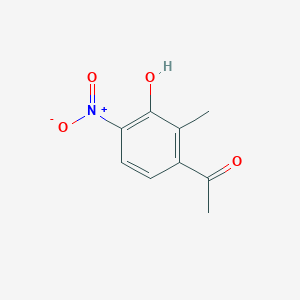
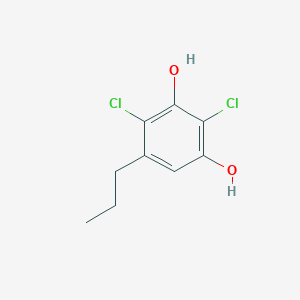
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)

![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)

